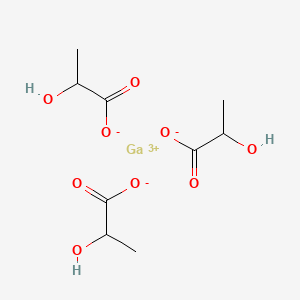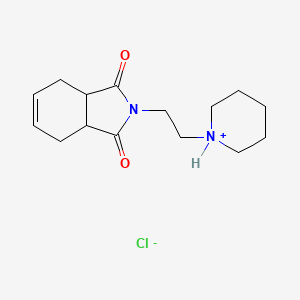![molecular formula C24H19N3O B13751972 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-86-4](/img/structure/B13751972.png)
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of an anthracene moiety, a phenyl group, and a triazole ring The anthracene moiety contributes to its aromatic properties, while the triazole ring is known for its stability and versatility in chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole typically involves a multi-step process One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-(10-Carboxyanthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole.
Reduction: Formation of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1,2-dihydro-1H-[1,2,3]triazole.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in click chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent. The triazole ring can interact with various biological targets, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various effects. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(Anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-methyl-1H-[1,2,3]triazole: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and biological activity.
Uniqueness: 1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole is unique due to the presence of both the anthracene moiety and the triazole ring. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and stability. Additionally, the hydroxymethyl group provides a site for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1019335-86-4 |
|---|---|
Molekularformel |
C24H19N3O |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[10-[(4-phenyltriazol-1-yl)methyl]anthracen-9-yl]methanol |
InChI |
InChI=1S/C24H19N3O/c28-16-23-20-12-6-4-10-18(20)22(19-11-5-7-13-21(19)23)14-27-15-24(25-26-27)17-8-2-1-3-9-17/h1-13,15,28H,14,16H2 |
InChI-Schlüssel |
HJVOAUUHUXDTRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




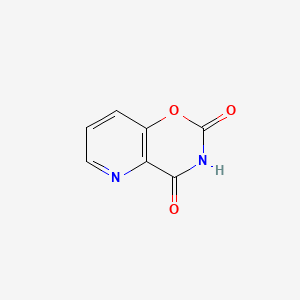


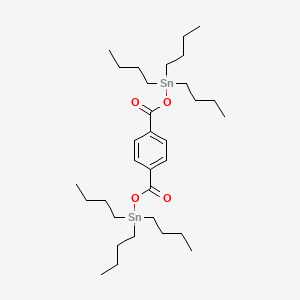

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
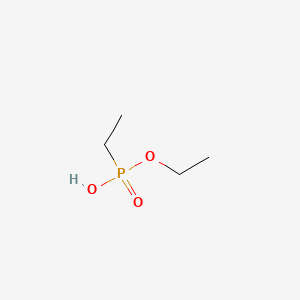

![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
